molecular formula C19H21FN4O4 B2536046 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea CAS No. 2034446-81-4

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea

Cat. No. B2536046
CAS RN: 2034446-81-4
M. Wt: 388.399
InChI Key: YFDGDOAAPAUTIR-SHTZXODSSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea is a useful research compound. Its molecular formula is C19H21FN4O4 and its molecular weight is 388.399. The purity is usually 95%.
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Scientific Research Applications

Biochemical Evaluation and Enzyme Inhibition

A study conducted by Vidaluc et al. (1995) explored the antiacetylcholinesterase activity of ureas, highlighting the importance of optimizing spacer length and conformational flexibility for inhibitory activities. This research emphasizes the compound's potential in modulating enzyme interactions, particularly in the context of neurological functions (Vidaluc, F. Calmel, D. Bigg, E. Carilla, M. Briley, 1995).

Synthesis and Chemical Properties

El-Gazzar et al. (2002) provided insights into the novel syntheses of thienopyrimido-1,2,4-triazoles, demonstrating the versatility of urea derivatives in constructing complex heterocyclic structures. This underscores the compound's utility in synthetic organic chemistry and the development of new materials with unique properties (El-Gazzar, M. Hegab, S. Swelam, A. Aly, 2002).

Pharmacokinetic Characterization and Therapeutic Potential

Wang et al. (2011) through virtual screening and biochemical assays, identified derivatives of the compound as potential pharmacological treatments for breast tumor metastasis. The study highlighted the importance of pharmacokinetic properties in the development of novel therapeutic agents, indicating the compound's relevance in medicinal chemistry (Wang, Jing Li, A. Sinn, W. Knabe, M. Khanna, Inha Jo, Jayne M. Silver, K. Oh, Liwei Li, G. Sandusky, G. Sledge, H. Nakshatri, David R. Jones, K. Pollok, S. Meroueh, 2011).

Mechanistic and Structural Studies

Corbin et al. (2001) delved into the complexation-induced unfolding of heterocyclic ureas, revealing how these compounds equilibrate with multiply hydrogen-bonded structures. This study provides valuable insights into the structural dynamics and mechanisms underlying the function of such compounds, offering a foundation for further research in molecular design and self-assembly processes (Corbin, S. Zimmerman, P. Thiessen, N. Hawryluk, T. J. Murray, 2001).

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O4/c20-13-9-22-19(23-10-13)28-15-4-2-14(3-5-15)24-18(25)21-8-12-1-6-16-17(7-12)27-11-26-16/h1,6-7,9-10,14-15H,2-5,8,11H2,(H2,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDGDOAAPAUTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NCC2=CC3=C(C=C2)OCO3)OC4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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